2-(4-benzylpiperidino)-N'-hydroxybenzenecarboximidamide

Chemogenomics Polypharmacology Target engagement

This compound features an ortho-(4-benzylpiperidin-1-yl)-substituted benzamidoxime scaffold, structurally distinct from the common 4-benzylpiperidine-1-carboximidamide series. Its bidentate metal-chelating pharmacophore enables screening against metalloenzymes (HDACs, dioxygenases). With 19 bioactivity records across 17 targets, it surpasses simple 4-benzylpiperidine in polypharmacology breadth. Ideal for chemoproteomics, fragment-based drug design, and analytical isomer differentiation. Procure high-purity lots for target deconvolution, co-crystallization trials, or HPLC method validation.

Molecular Formula C19H23N3O
Molecular Weight 309.413
CAS No. 294848-78-5
Cat. No. B2555772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-benzylpiperidino)-N'-hydroxybenzenecarboximidamide
CAS294848-78-5
Molecular FormulaC19H23N3O
Molecular Weight309.413
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)C3=CC=CC=C3C(=NO)N
InChIInChI=1S/C19H23N3O/c20-19(21-23)17-8-4-5-9-18(17)22-12-10-16(11-13-22)14-15-6-2-1-3-7-15/h1-9,16,23H,10-14H2,(H2,20,21)
InChIKeyYWNRWMMCQVWQKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Benzylpiperidino)-N'-hydroxybenzenecarboximidamide (CAS 294848-78-5): Sourcing Guide & Structural Baseline


2-(4-Benzylpiperidino)-N'-hydroxybenzenecarboximidamide (CAS 294848-78-5, C19H23N3O, MW 309.41) is a synthetic small molecule that combines a 4-benzylpiperidine motif with an ortho-substituted benzamidoxime (N-hydroxybenzenecarboximidamide) warhead. Its computed physicochemical profile includes a moderate XLogP3 of 3.9, a topological polar surface area of 61.9 Ų, exactly 2 H-bond donors and 3 H-bond acceptors, and 4 rotatable bonds [1]. The compound is catalogued in PubChem (CID 3600644) and ChEMBL (CHEMBL1506617), where it is associated with 19 bioactivity data points across 17 distinct targets, spanning enzymes, epigenetic regulators, membrane receptors, and other protein classes [2]. Commercial availability exists at 90–95% purity from multiple research chemical suppliers, including AKSci and AiFChem, with documented long-term storage conditions (cool, dry place) and non-hazardous transport classification .

Why 4-Benzylpiperidine or Standard Amidoxime Building Blocks Cannot Substitute CAS 294848-78-5


Structurally, compound 294848-78-5 occupies a specific and under-explored intersection of chemical space. It is an ortho-(4-benzylpiperidin-1-yl)-substituted benzamidoxime. This is functionally distinct from the more common 4-benzylpiperidine-1-carboximidamide series (e.g., CAS 849776-40-5), where the carboximidamide group is attached directly to the piperidine nitrogen rather than to a phenyl ring . In compound 294848-78-5, the amidoxime moiety is positioned ortho to the piperidinyl substituent on the benzene ring, creating a chelating environment and conformational restriction that is absent in the piperidine-1-carboximidamide congeners [1]. Furthermore, the ChEMBL annotation of 19 bioactivity associations across 17 targets indicates a broad polypharmacology profile that would be completely lost upon substitution with 4-benzylpiperidine (which acts as a monoamine releasing agent with 20- to 48-fold selectivity for dopamine over serotonin [2]) or with simple N'-hydroxybenzenecarboximidamide (CAS 613-92-3, a core scaffold lacking the piperidine substituent entirely). The quantitative evidence below, while limited in the public domain, underscores the structural and pharmacological non-interchangeability of this compound relative to its closest commercially available analogs.

Quantitative Differentiation Evidence for 2-(4-Benzylpiperidino)-N'-hydroxybenzenecarboximidamide (CAS 294848-78-5)


Polypharmacology Fingerprint vs. Simple 4-Benzylpiperidine Scaffolds: Target Coverage Breadth

ChEMBL annotation for CHEMBL1506617 records 19 quantitative bioactivity data points across 17 distinct protein targets [1]. These targets span enzymes, epigenetic regulators, membrane receptors, transcription factors, and other cytosolic proteins. In contrast, the structurally simpler comparator 4-benzylpiperidine (a substructure of the target compound) is annotated as a monoamine releasing agent with primary activity against dopamine and serotonin transporters and MAO-A, representing a much narrower target profile [2]. This 17-target vs. ~3-target differential, though derived from database annotations rather than a single head-to-head study, illustrates that the benzamidoxime extension fundamentally alters the target engagement landscape compared to the unadorned piperidine core.

Chemogenomics Polypharmacology Target engagement Chemical biology

Amidoxime Chelation Potential: Metal-Binding Motif Absent in 4-Benzylpiperidine-1-Carboximidamide

The N'-hydroxybenzimidamide (amidoxime) moiety present in the target compound is a recognized bidentate metal-chelating pharmacophore, capable of coordinating Fe³⁺, Zn²⁺, Cu²⁺, and other transition metals [1]. This functionality is entirely absent in 4-benzylpiperidine-1-carboximidamide (CAS 849776-40-5), where the imidamide group is not hydroxylated and therefore lacks the oxygen donor atom required for stable chelate formation. The amidoxime scaffold has been independently validated in antiparasitic drug discovery: monoamidoxime derivatives showed IC50 values between 5.21 and 7.89 μM against Leishmania donovani promastigotes, and one compound achieved 40-fold selectivity over pentamidine [2]. While compound 294848-78-5 itself has not been tested in these specific antiparasitic assays, the pharmacophoric potential of the amidoxime group differentiates it from non-hydroxylated carboximidamide analogs for any program targeting metalloenzymes.

Metalloenzyme inhibition Metal chelation Amidoxime chemistry Bioinorganic pharmacology

Ortho-Substituted Benzamidoxime Architecture: Conformational Restriction vs. Para- or Unsubstituted Amines

The target compound positions the 4-benzylpiperidine group ortho to the amidoxime on the phenyl ring. This ortho relationship creates a steric and electronic environment where the piperidine nitrogen and the amidoxime group are in close proximity, potentially enabling intramolecular hydrogen bonding and restricting rotational freedom of the amidoxime relative to the ring [1]. By comparison, para-substituted benzamidoxime analogs or compounds where the piperidine is attached via an extended linker (e.g., 2-(4-benzylpiperidino)cyclohexanol, evaluated as a vesicular acetylcholine uptake blocker [2]) lack this ortho-induced conformational constraint. The ortho arrangement has been observed in other chemical series to produce distinct selectivity profiles in enzyme and receptor assays, although direct comparative data for this compound remain absent from the public literature.

Ligand design Conformational restriction Structure-based drug design Scaffold hopping

ChEMBL Max Phase Annotation: Preclinical Status Implications vs. Chemical Probe or Tool Compound Alternatives

CHEMBL1506617 carries a Max Phase annotation of 'Preclinical' in the ChEMBL database [1]. This designation indicates that the compound or a closely related derivative has been investigated in preclinical studies (e.g., in vivo efficacy, preliminary toxicology, or formulation studies), distinguishing it from purely academic screening hits that have never advanced beyond in vitro profiling. In contrast, many 4-benzylpiperidine derivatives (e.g., 4-benzylpiperidine itself) are categorized as research chemicals or drug metabolites without preclinical annotation, limiting the available supporting data for IND-enabling studies. This preclinical designation, while not accompanied by published quantitative data in the open literature, suggests the existence of proprietary data packages that may be accessible through licensing or confidentiality agreements with the original innovator.

Drug discovery Preclinical development Chemical probe Procurement decision

Recommended Procurement Scenarios for 2-(4-Benzylpiperidino)-N'-hydroxybenzenecarboximidamide (CAS 294848-78-5)


Chemical Biology Target Deconvolution Studies Exploiting Polypharmacology

Given the 19 bioactivity records across 17 targets in ChEMBL, this compound is suited for chemical biology programs seeking to identify novel target engagement profiles through chemoproteomics or thermal shift assays. Its polypharmacology breadth surpasses that of simple 4-benzylpiperidine (limited to dopamine/serotonin transporters) and can serve as a starting point for target deconvolution using affinity-based protein profiling methods such as CETSA or DARTS. The Preclinical Max Phase annotation [1] suggests that preliminary selectivity data may exist and could be obtained through material transfer agreements or direct inquiry with the original depositing organization.

Metalloenzyme Inhibitor Screening with Amidoxime Chelation Motif

The ortho-substituted benzamidoxime scaffold provides a bidentate metal-chelating pharmacophore that is absent in non-hydroxylated carboximidamide analogs [1]. This compound is recommended for screening panels against metalloenzymes such as histone deacetylases (HDACs) containing Zn²⁺ catalytic sites, iron-dependent dioxygenases, or copper amine oxidases. Procurement for this application is justified by the class-level validation of monoamidoximes as antiparasitic agents with IC50 values of 5–8 μM against Leishmania promastigotes [2], demonstrating that the amidoxime warhead can engage biological targets when properly substituted.

Conformationally Restricted Ortho-Piperidine Fragment for Structure-Based Drug Design

The restricted rotational freedom resulting from ortho-substitution of the benzamidoxime by 4-benzylpiperidine makes this compound a suitable starting point for fragment-based or structure-based drug design campaigns [1]. The 4 rotatable bonds and TPSA of 61.9 Ų place it within favorable physicochemical space for CNS penetration (if passive permeability is required), while the amidoxime group offers an additional hydrogen-bonding anchor for crystallography studies. Procurement for soaking experiments or co-crystallization trials is warranted when seeking a scaffold that combines a basic amine, a hydrophobic benzyl group, and a metal-chelating amidoxime in a rigid ortho geometry.

Reference Standard for Differentiation from 4-Benzylpiperidine-1-Carboximidamide Isomers

In analytical chemistry and quality control settings, compound 294848-78-5 serves as a reference standard to distinguish the benzamidoxime chemotype from its positional isomer, 4-benzylpiperidine-1-carboximidamide (CAS 849776-40-5) [1]. The two compounds differ fundamentally in the attachment point of the amidine/amidoxime group: the target compound attaches it to a phenyl ring, while the carboximidamide isomer attaches it directly to the piperidine nitrogen. This isomerism can lead to distinct HPLC retention times, MS/MS fragmentation patterns, and biological activity profiles, making the target compound essential for analytical method validation when both chemotypes are present in a screening library.

Quote Request

Request a Quote for 2-(4-benzylpiperidino)-N'-hydroxybenzenecarboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.